molecular formula C4H4Cl2F3I B1335440 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane CAS No. 679-69-6

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane

Cat. No.: B1335440
CAS No.: 679-69-6
M. Wt: 306.88 g/mol
InChI Key: UKUOPLZDHNKUBO-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is an organohalogen compound with the molecular formula C4H4Cl2F3I. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a butane backbone. This compound is used in various chemical research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane can be synthesized through a multi-step process involving halogenation and fluorination reactions. One common method involves the reaction of 1,2-dichloro-1,1,2-trifluorobutane with iodine under specific conditions to introduce the iodine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is unique due to the presence of both chlorine and iodine atoms on the same carbon backbone, which imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

1,2-dichloro-1,1,2-trifluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2F3I/c5-3(7,1-2-10)4(6,8)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUOPLZDHNKUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405740
Record name 1,2-dichloro-1,1,2-trifluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-69-6
Record name 1,2-dichloro-1,1,2-trifluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 679-69-6
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